4-(Chloromethyl)-2-(methoxymethyl)pyrimidine
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Description
4-(Chloromethyl)-2-(methoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
4-(Chloromethyl)-2-(methoxymethyl)pyrimidine has been utilized in the synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues. These compounds have shown marked inhibitory activity against retroviruses in cell culture, highlighting their potential as antiviral agents. Specifically, certain derivatives exhibited pronounced antiretroviral activity, comparable to reference drugs such as adefovir and tenofovir, without measurable toxicity at relevant concentrations (Hocková et al., 2003).
Antibacterial Applications
Research on pyrimidine derivatives, including those synthesized from this compound, has led to the development of compounds with significant antibacterial properties. For instance, 2,4-diamino-5-benzylpyrimidines and analogues have been found to be highly inhibitory to Escherichia coli dihydrofolate reductase (DHFR), demonstrating potential as antibacterial agents with high specificity for bacterial enzymes (Johnson et al., 1989).
Antitumor Applications
The synthesis of novel pyrido[3,4-d]pyrimidine derivatives from this compound has been explored for anticancer applications. Some of these compounds were identified as exhibiting highly selective activities against breast and renal cancer cell lines based on evaluations using the US National Cancer Institute's 60 human cancer cell line panel. This research suggests the potential of these compounds as new classes of anticancer agents (Wei & Malhotra, 2012).
Properties
IUPAC Name |
4-(chloromethyl)-2-(methoxymethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-5-7-9-3-2-6(4-8)10-7/h2-3H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDILGAKFPHXGFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=CC(=N1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.